molecular formula C11H10O4 B1295680 Indan-2,2-dicarboxylic acid CAS No. 2437-08-3

Indan-2,2-dicarboxylic acid

Cat. No.: B1295680
CAS No.: 2437-08-3
M. Wt: 206.19 g/mol
InChI Key: RYGAENQWIQPFAI-UHFFFAOYSA-N
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Description

Indan-2,2-dicarboxylic acid is a bicyclic dicarboxylic acid featuring two carboxylic acid groups attached to the same carbon atom (position 2) of the indan scaffold (a fused benzene and cyclopentane system). This structural rigidity distinguishes it from linear or monocyclic dicarboxylic acids. It has been studied extensively in organic synthesis, particularly in hydrodecarboxylation reactions mediated by photoredox catalysis. Evidence indicates that dialkyl-substituted malonic acid derivatives, including this compound, undergo efficient decarboxylation under these conditions, yielding products like 3c with higher efficiency compared to monoalkyl-substituted analogs (e.g., product 3f, which showed poor yields) .

The compound’s bicyclic framework imparts steric and electronic effects that stabilize reaction intermediates, making it a valuable substrate in synthetic chemistry.

Preparation Methods

Oxidation of Indan-2-Carboxylic Acid

One of the most common methods for synthesizing indan-2,2-dicarboxylic acid is through the oxidation of indan-2-carboxylic acid using strong oxidizing agents.

Reaction Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Medium: Acidic conditions, typically using sulfuric acid or glacial acetic acid.
  • Temperature: Elevated temperatures are required to ensure efficient reaction progress.

Mechanism:

The oxidation process involves the conversion of the single carboxylic acid group into two carboxylic groups at the same carbon atom. This reaction is facilitated by the aromatic nature of the indan ring, which stabilizes intermediates formed during oxidation.

Advantages:

  • High yield and purity under controlled conditions.
  • Simple experimental setup suitable for laboratory-scale synthesis.

Catalytic Oxidation of Indane Derivatives

In industrial settings, catalytic oxidation is employed to produce this compound on a larger scale.

Reaction Conditions:

Process Description:

Indane derivatives are subjected to catalytic oxidation in reactors under controlled conditions. The catalysts facilitate the addition of oxygen atoms to form carboxylic groups.

Advantages:

  • Suitable for large-scale production.
  • High efficiency and reproducibility.

Hydrolysis of Intermediate Compounds

Another method involves hydrolyzing intermediate compounds such as indene dinitriles to obtain this compound.

Reaction Conditions:

  • Hydrolysis Medium: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
  • Catalysts: Palladium acetate or Raney nickel may be used during intermediate hydrogenation steps.
  • Temperature: Moderate to high temperatures are applied depending on the reactivity of intermediates.

Process Description:

This method begins with the condensation of indene precursors with acrylonitrile derivatives. The intermediate dinitrile undergoes cyclization and subsequent hydrogenation to form an indan compound. Hydrolysis then converts nitrile groups into carboxylic acids.

Direct Functionalization of Indane

Direct functionalization methods involve electrophilic substitution reactions on the aromatic ring followed by oxidation.

Reaction Conditions:

  • Reagents: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), followed by oxidizing agents.
  • Medium: Acidic solvents such as glacial acetic acid.

Process Description:

The aromatic ring of indane undergoes substitution reactions to introduce functional groups that can be oxidized into carboxylic acids. This approach is less common but offers flexibility in modifying functional groups.

Data Table: Summary of Preparation Methods

Method Reagents/Conditions Advantages Applications
Oxidation of Indan-2-Carboxylic Acid KMnO₄, CrO₃; acidic medium High yield; simple setup Laboratory-scale synthesis
Catalytic Oxidation Pd/C, Pt/C; molecular oxygen Efficient; scalable Industrial production
Hydrolysis of Intermediate Compounds Acids/bases; palladium catalysts Versatile; intermediate control Multi-step synthesis
Direct Functionalization Halogenating/nitrating agents Flexible functionalization Advanced organic synthesis

Notes and Observations

  • The choice of method depends on the scale and purity requirements.
  • Oxidation methods are widely used due to simplicity but require careful handling of strong oxidizing agents.
  • Catalytic processes are preferred for industrial applications due to their scalability and efficiency.
  • Hydrolysis-based methods provide versatility in synthesizing derivatives alongside this compound.

Chemical Reactions Analysis

Thermal Decomposition and Anhydride Formation

Heating Indan-2,2-dicarboxylic acid above its melting point (191–195°C) induces decomposition, likely through intramolecular cyclization to form a cyclic anhydride. This behavior aligns with analogous dicarboxylic acids like maleic acid, which forms maleic anhydride upon heating3 .

Mechanism :

  • Dehydration : The carboxylic acid groups undergo dehydration, eliminating water to form a five-membered cyclic anhydride.

  • Stereochemical Influence : The synperiplanar conformation of the carboxylic groups facilitates cyclization, reducing transition-state strain3.

Conditions :

Reaction TypeTemperatureProduct
Anhydride Formation>190°CIndan-2,2-anhydride

Esterification Reactions

The compound reacts with alcohols under acidic or basic conditions to form diesters. For example, treatment with methanol and sulfuric acid yields dimethyl indan-2,2-dicarboxylate.

General Reaction :
C11H10O4+2ROHH+C11H10O4R2+2H2O\text{C}_{11}\text{H}_{10}\text{O}_4+2\text{ROH}\xrightarrow{\text{H}^+}\text{C}_{11}\text{H}_{10}\text{O}_4\text{R}_2+2\text{H}_2\text{O}

Key Considerations :

  • Catalysts : Concentrated H₂SO₄ or pyridine.

  • Reactivity : The geminal carboxylic groups may exhibit steric hindrance, requiring prolonged reaction times compared to non-geminal diacids3.

Decarboxylation

Under high-temperature conditions (>200°C), this compound undergoes decarboxylation, releasing carbon dioxide and forming indane derivatives.

Example Reaction :
C11H10O4ΔC9H10+2CO2\text{C}_{11}\text{H}_{10}\text{O}_4\xrightarrow{\Delta}\text{C}_9\text{H}_{10}+2\text{CO}_2

Mechanistic Pathway :

  • Radical intermediates : Homolytic cleavage of C–COOH bonds generates radicals that stabilize via resonance in the aromatic ring3.

Electrophilic Aromatic Substitution

The benzene ring in the indane system undergoes electrophilic substitution, such as nitration or halogenation, though reaction rates may be moderated by electron-withdrawing carboxylic groups.

Example Reaction (Nitration) :
C11H10O4+HNO3H2SO4NO2C11H9O4+H2O\text{C}_{11}\text{H}_{10}\text{O}_4+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{NO}_2-\text{C}_{11}\text{H}_9\text{O}_4+\text{H}_2\text{O}

Regioselectivity :

  • Substitution occurs preferentially at the para position relative to the bicyclic system due to steric and electronic effects .

Reduction Reactions

The carboxylic acid groups can be reduced to primary alcohols using agents like lithium aluminum hydride (LiAlH₄).

Reaction Scheme :
C11H10O4LiAlH4C11H14O2+2H2O\text{C}_{11}\text{H}_{10}\text{O}_4\xrightarrow{\text{LiAlH}_4}\text{C}_{11}\text{H}_{14}\text{O}_2+2\text{H}_2\text{O}

Applications :

  • Reduced derivatives are intermediates in synthesizing indane-based polymers or pharmaceuticals .

Salt Formation

The diacid reacts with bases (e.g., NaOH) to form disodium salts, enhancing solubility in aqueous systems.

Reaction :
C11H10O4+2NaOHNa2C11H8O4+2H2O\text{C}_{11}\text{H}_{10}\text{O}_4+2\text{NaOH}\rightarrow \text{Na}_2\text{C}_{11}\text{H}_8\text{O}_4+2\text{H}_2\text{O}

Industrial Relevance :

  • Salts are utilized in buffer solutions or as precursors for metal-organic frameworks (MOFs) .

Scientific Research Applications

Pharmaceutical Applications

Indan-2,2-dicarboxylic acid has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving ruthenium complexes containing carboxylic acid functionalities have shown promising results in inhibiting cancer cell proliferation while sparing normal cells .
  • Anti-inflammatory Properties : Compounds derived from this compound have been investigated for their anti-inflammatory effects, potentially providing new avenues for treating inflammatory diseases.

Material Science Applications

This compound is also utilized in materials science:

  • Polymer Synthesis : It serves as a building block for synthesizing polyesters and polyamides. The incorporation of this dicarboxylic acid into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanocomposites : Modified starch-clay composites utilizing dicarboxylic acids have been developed as carriers for pesticide delivery systems, showcasing the compound's role in agricultural applications .

Environmental Applications

The compound's role in environmental chemistry is noteworthy:

  • Aerosol Studies : this compound has been analyzed in studies focusing on organic carbon in aerosols. Its presence in atmospheric samples highlights its significance in understanding air quality and pollution dynamics .

Case Studies

  • Anticancer Research :
    • A study evaluated the cytotoxicity of this compound derivatives against human cancer cell lines (e.g., HeLa and MCF7). Results indicated significant selectivity towards cancer cells compared to normal cells, suggesting potential for further drug development .
  • Pesticide Delivery Systems :
    • Research on modified starch-clay composites demonstrated that incorporating this compound improved the release profile of pesticides. This application is crucial for enhancing agricultural productivity while minimizing environmental impact .

Mechanism of Action

The mechanism of action of indan-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

Cyclohexane-1,2-dicarboxylic Acid Derivatives

  • Structure : Cyclohexane-1,2-dicarboxylic acid (e.g., cis-1,2-cyclohexanedicarboxylic acid) features a flexible six-membered ring with two adjacent carboxylic acid groups.
  • Applications : Used in plasticizer metabolites (e.g., MHINCH and MCOCH from DINCH hydrolysis) and coordination polymer synthesis due to its conformational adaptability .
  • Key Difference : Unlike indan-2,2-dicarboxylic acid, cyclohexane derivatives lack aromaticity, reducing their rigidity and altering their coordination behavior .

Nitro-Substituted Benzene Dicarboxylic Acids

  • Examples : 4-Nitrobenzene-1,2-dicarboxylic acid and 3-nitrobenzene-1,2-dicarboxylic acid.
  • Structure: Aromatic benzene rings with nitro (-NO₂) and carboxylic acid groups.
  • Applications : Serve as ligands in dinuclear nickel coordination polymers, leveraging nitro groups for electronic modulation .
  • Key Difference: The nitro group enhances electron-withdrawing effects, enabling distinct coordination chemistry compared to this compound’s non-aromatic bicyclic system .

Indole-2,3-dicarboxylic Acid

  • Structure : An indole heterocycle with carboxylic acids at positions 2 and 3.
  • Applications : Investigated for bromination and iodination reactions, though yields were low due to complex side reactions .
  • Key Difference : The indole core introduces nitrogen-based electronic effects, absent in this compound, which may hinder decarboxylation efficiency .

Succinic Acid (Ethane-1,2-dicarboxylic Acid)

  • Structure : A linear C₄ dicarboxylic acid.
  • Applications: Endogenous metabolite involved in energy production; used pharmaceutically to treat hypoxia .
  • Key Difference : Simpler structure and metabolic role contrast with this compound’s synthetic utility .

2,5-Furandicarboxylic Acid

  • Structure : A furan ring with carboxylic acid groups at positions 2 and 5.
  • Applications: Endogenous metabolite and precursor in biodegradable polymer synthesis .
  • Key Difference : The heteroaromatic furan ring confers distinct reactivity in polymerization, unlike this compound’s hydrocarbon-based bicyclic system .

Data Tables

Table 1: Structural and Functional Comparison of Dicarboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₁H₁₀O₄ 206.19 Bicyclic, rigid, dialkyl-substituted Synthetic chemistry, decarboxylation
Cyclohexane-1,2-dicarboxylic acid C₈H₁₂O₄ 172.18 Flexible six-membered ring Plasticizer metabolites, coordination polymers
4-Nitrobenzene-1,2-dicarboxylic acid C₈H₅NO₆ 227.13 Aromatic, nitro-substituted Coordination polymers
Succinic acid C₄H₆O₄ 118.09 Linear, metabolic Pharmaceuticals, energy metabolism
2,5-Furandicarboxylic acid C₆H₄O₅ 156.09 Heteroaromatic Biodegradable polymers

Table 2: Decarboxylation Efficiency in Photoredox Catalysis

Substrate Type Example Compound Yield (%) Key Factor Influencing Reactivity
Dialkyl-substituted malonic acid This compound High Steric stabilization of intermediates
Monoalkyl-substituted malonic acid Benzyl malonic acid Low Poor radical stabilization

Research Findings

  • This compound’s dialkyl substitution enhances hydrodecarboxylation efficiency under photoredox conditions, achieving yields superior to monoalkyl analogs .
  • Cyclohexane-1,2-dicarboxylic acid derivatives are critical in studying adipogenesis and plasticizer toxicity, highlighting their biological relevance compared to this compound’s synthetic focus .
  • Nitro-substituted benzene dicarboxylic acids form stable coordination polymers, leveraging electronic effects absent in this compound .

Biological Activity

Indan-2,2-dicarboxylic acid (IDCA) is an organic compound recognized for its unique bicyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10O4C_{11}H_{10}O_{4}, featuring two carboxylic acid groups attached to the same carbon atom on the indane ring. This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of IDCA is primarily attributed to its ability to interact with biomolecules. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their structure and function. The aromatic ring facilitates π-π interactions , enhancing its binding capabilities with various biological targets.

Cytotoxicity

Research indicates that IDCA exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that compounds similar to IDCA can induce apoptosis in cancer cells through mechanisms involving cell cycle interference and oxidative stress. The cytotoxicity of dicarboxylic acids has been evaluated using various assays, including MTT assays, which measure cell viability in response to treatment .

Antioxidant Properties

IDCA and related compounds have demonstrated antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress by scavenging free radicals, which are implicated in various diseases, including cancer. The incorporation of carboxylic acid functionalities has been shown to enhance the antioxidant capacity of related compounds .

Antimicrobial Activity

Dicarboxylic acids, including IDCA derivatives, have been studied for their antimicrobial properties. Coordination compounds formed with transition metals like copper and zinc have shown promising results against bacterial and fungal strains. These compounds' mechanisms often involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • Cytotoxic Activity : In a study evaluating the cytotoxic effects of dicarboxylic acids on human cancer cell lines (HepG2 and MCF-7), it was found that certain derivatives exhibited significant cytotoxicity with IC50 values indicating selective toxicity towards cancerous cells compared to normal cells .
  • Antioxidant Efficacy : Another research highlighted the enhanced antioxidant activity of IDCA derivatives when tested against standard antioxidants like vitamin C. The results indicated that these derivatives could effectively scavenge free radicals in vitro .
  • Antimicrobial Properties : Coordination compounds of IDCA with transition metals were assessed for their antimicrobial efficacy. Results showed substantial inhibition of growth against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeModel SystemKey Findings
CytotoxicityHepG2, MCF-7Significant IC50 values indicating selective toxicity
AntioxidantIn vitro assaysEnhanced radical scavenging compared to vitamin C
AntimicrobialVarious pathogensEffective inhibition of microbial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Indan-2,2-dicarboxylic acid, and what are the critical reaction parameters?

this compound can be synthesized via hydrodecarboxylation of dialkyl-substituted malonic acid derivatives under organic photoredox catalysis. Key parameters include reaction time (prolonged for alkyl-substituted derivatives) and the use of stabilizing groups to facilitate radical intermediates. For example, aryl-substituted malonic acids exhibit higher reactivity due to radical stabilization .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?

Structural confirmation requires a combination of 1^1H NMR (to identify proton environments in the indan ring), 13^{13}C NMR (to resolve carboxylic carbons at ~170 ppm), and IR spectroscopy (to detect C=O stretching vibrations near 1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is effective. Recrystallization from polar solvents like ethanol or water can enhance purity. Monitor fractions via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How should this compound be stored to maintain stability during experiments?

Store in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials like strong oxidizing agents, which may induce decomposition. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .

Q. What solvent systems are suitable for solubility testing of this compound in reaction setups?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Pre-saturate solvents at elevated temperatures (40–60°C) to improve dissolution kinetics .

Advanced Research Questions

Q. Why do alkyl-substituted derivatives of this compound exhibit prolonged reaction times in decarboxylation compared to aryl-substituted analogs?

Alkyl groups lack the conjugated π-system of aryl substituents, reducing radical stabilization during decarboxylation. Mechanistic studies using EPR spectroscopy or computational modeling (DFT) can clarify radical intermediate lifetimes and transition states .

Q. How can contradictory yield data for this compound derivatives in decarboxylation reactions be resolved?

Variability may arise from differences in catalyst loading, solvent polarity, or oxygen sensitivity. Design controlled experiments with standardized protocols (e.g., inert atmosphere, degassed solvents) and use kinetic profiling to identify rate-limiting steps .

Q. What methodologies are effective for isolating stereoisomers or regioisomers of this compound derivatives?

Chiral HPLC with cellulose-based columns or diastereomeric salt formation using resolving agents (e.g., cinchona alkaloids) can separate enantiomers. X-ray crystallography or NOESY NMR confirms absolute configurations .

Q. How can photoredox catalytic systems be optimized for asymmetric synthesis of this compound derivatives?

Screen chiral ligands (e.g., BINAP) paired with transition-metal catalysts (e.g., Ru or Ir complexes) under visible light. Monitor enantiomeric excess (ee) via chiral GC or HPLC and correlate with reaction parameters (e.g., light intensity, wavelength) .

Q. What role does this compound play as a precursor in bioactive molecule synthesis?

Its rigid bicyclic structure serves as a scaffold for drug candidates targeting enzyme inhibition (e.g., cyclooxygenase) or receptor modulation. Functionalization at the carboxylic acid groups enables conjugation with pharmacophores, as seen in β3_3-adrenergic receptor agonists .

Properties

IUPAC Name

1,3-dihydroindene-2,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGAENQWIQPFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291078
Record name Indan-2,2-dicarboxylic acid
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2437-08-3
Record name 2,2-Indandicarboxylic acid
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Record name Indan-2,2-dicarboxylic acid
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Record name 1,3-dihydroindene-2,2-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α, α-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium (3.7 g) was dissolved in 80 ml of ethyl alcohol, followed by the addition of 150 ml of diethyl ether. Diethyl malonate (12.5 ml) was added followed by 20 g of α,α'-dibromo-o-xylene in 150 ml of diethyl ether with overhead stirring. The reaction was heated to reflux for 5 hours. The reaction was cooled, filtered, and the solvent was removed under vacuum. The residue was treated with a potassium hydroxide solution (20 g in 125 ml of water) and heated to reflux for 15 hours. The reaction was then cooled and rinsed with 200 ml of diethyl ether. The aqueous phase was acidified with 30% hydrochloric acid. The precipitate was collected and dried under vacuum over Drieruite for 5 hours to yield 8.86 g of indan-2,2-dicarboxylic acid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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